1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine
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Description
“1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine” consists of 12 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
PFAS Removal with Amine-Functionalized Sorbents
Perfluoroalkyl and polyfluoroalkyl substances (PFAS), detected in many water supplies, are persistent environmental contaminants. Recent literature indicates that amine-containing sorbents, potentially including compounds like 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine, provide alternative solutions for PFAS control in municipal water and wastewater treatment. The removal efficiency of PFAS by aminated sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This highlights the critical role of designing next-generation sorbents considering these factors for effective PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Role in Drug Discovery
The pyrrolidine ring, a core structure in 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. This review focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring, underscoring its versatility in developing treatments for various diseases. The review also discusses the influence of steric factors on biological activity and the structure-activity relationship of compounds containing the pyrrolidine scaffold (Li Petri et al., 2021).
Synthesis of N-Heterocycles via Sulfinimines
Tert-butanesulfinamide has emerged as a gold standard chiral auxiliary for the stereoselective synthesis of amines and their derivatives. This review covers the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are significant in natural products and therapeutics, highlighting the importance of chiral sulfinamides in the synthesis of structurally diverse N-heterocycles (Philip et al., 2020).
properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-3-2-9(6-11(12)13)7-15-5-4-10(14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNBRSRZZNXQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.